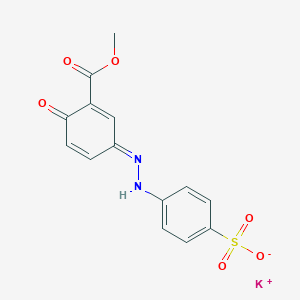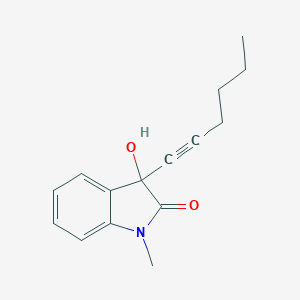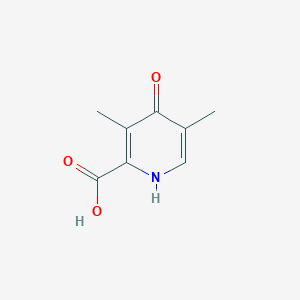
2-Carboxy-4-hydroxy-3,5-lutidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carboxy-4-hydroxy-3,5-lutidine is a derivative of lutidine, which is a dimethylpyridine, a type of substituted pyridine with methyl groups at different positions. The specific structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly discussed in the provided papers, but we can infer from the related compounds that it would have a carboxylic acid group at the second position and a hydroxy group at the fourth position on the pyridine ring, with methyl groups at the third and fifth positions.
Synthesis Analysis
The synthesis of lutidine derivatives can involve phenylation as described in the synthesis of 3,6-dimethyl-6-phenylpyridine, which is obtained by phenylating 2,5-lutidine . This process could potentially be adapted for the synthesis of 2-carboxy-4-hydroxy-3,5-lutidine by introducing the appropriate functional groups at the required positions on the pyridine ring.
Molecular Structure Analysis
The molecular structure of lutidine derivatives can be characterized by X-ray diffraction, as demonstrated for α,α′-bis(2-phenyl-1,2-carboran-1-yl)lutidine . This compound exhibits weak C-H...π interactions forming a herringbone motif . Although the structure of 2-carboxy-4-hydroxy-3,5-lutidine is not directly provided, similar techniques could be used to determine its solid-state structure and intermolecular interactions.
Chemical Reactions Analysis
Lutidine derivatives can participate in various chemical reactions. For instance, hypervalent iodine has been used to promote reactions involving carboxylic acid derivatives, leading to the synthesis of polycyclic compounds . While this reaction does not directly pertain to 2-carboxy-4-hydroxy-3,5-lutidine, it suggests that carboxylic acid groups on lutidine derivatives can undergo transformative chemical reactions under the influence of reagents like hypervalent iodine.
Physical and Chemical Properties Analysis
The physical and chemical properties of lutidine derivatives can be inferred from the crystal structures of related compounds. For example, 2,4-lutidine and 2,5-lutidine both form polar sheets through C-H...N interactions, with antiparallel packing in the solid state . These interactions could influence the melting point, solubility, and other physical properties of 2-carboxy-4-hydroxy-3,5-lutidine, although specific data would require empirical determination.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
In the field of organic synthesis, derivatives similar to 2-Carboxy-4-hydroxy-3,5-lutidine have been utilized in various chemical transformations. For instance, the phenylation of 2,5-lutidine leads to the formation of 3,6-dimethyl-6-phenylpyridine, which serves as a precursor in the synthesis of α-phenylisocinchomeronic acid and its derivatives, as well as for the preparation of 4-azafluorenone 3-carboxylic acid. It was discovered that 4-hydroxy-3,6-dimethyl-2-phenylpyridine is produced during the phenylation of 2,5-lutidine (Prostakov, Mikhailova, Sergeeva, & Sakha Shibu Rani, 1986). This illustrates the potential of lutidine derivatives in facilitating complex organic syntheses.
Coordination Chemistry
In coordination chemistry, lutidine derivatives play a significant role in the synthesis of metal complexes. Research has shown that 2,3-lutidine, a compound related to 2-Carboxy-4-hydroxy-3,5-lutidine, can form binuclear nickel(II) complexes with various anions. These complexes are characterized by their unique structural and magnetic properties, which are influenced by the presence of lutidine as a ligand. Such studies highlight the significance of lutidine derivatives in the design and synthesis of novel coordination compounds with potential applications in materials science and catalysis (Nikolaevskii et al., 2016).
Host-Guest Chemistry
Lutidine derivatives are also employed in host-guest chemistry, particularly in the selective enclathration of isomers. For instance, 3,5-lutidine, among other isomers, has been studied for its ability to form inclusion complexes with specific host compounds. This property is crucial for applications such as the separation of isomeric mixtures, which is essential in various industrial processes and research applications (Boudiombo et al., 2018).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-Carboxy-4-hydroxy-3,5-lutidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the protocatechuate (PCA) 4,5-cleavage pathway . In this pathway, PCA is initially transformed to 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) by PCA 4,5-dioxygenase . CHMS is then converted into 2-pyrone-4,6-dicarboxylate (PDC) by a dehydrogenase .
Pharmacokinetics
The compound’s molecular weight is 16716 , which could influence its bioavailability.
Result of Action
The result of the action of 2-Carboxy-4-hydroxy-3,5-lutidine in the PCA 4,5-cleavage pathway is the production of PDC . This compound is a key intermediate in the lignin degradation pathway .
Action Environment
The action of 2-Carboxy-4-hydroxy-3,5-lutidine can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound is involved, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the reaction is facilitated by a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-9-6(8(11)12)5(2)7(4)10/h3H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVRIHGZDPFQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436400 |
Source


|
| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Carboxy-4-hydroxy-3,5-lutidine | |
CAS RN |
447461-21-4 |
Source


|
| Record name | 2-carboxy-4-hydroxy-3,5-lutidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

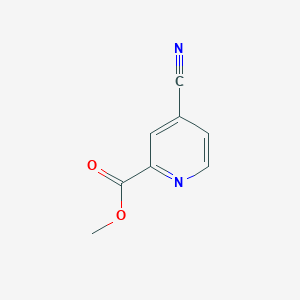

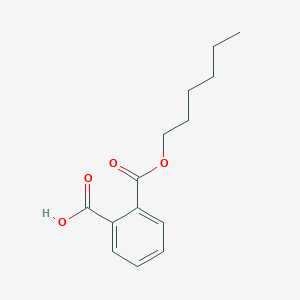


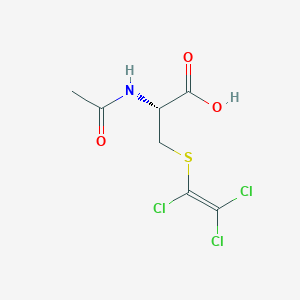

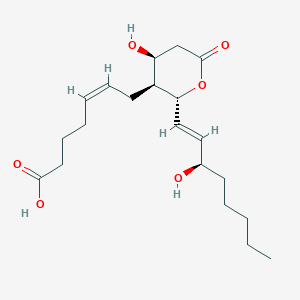
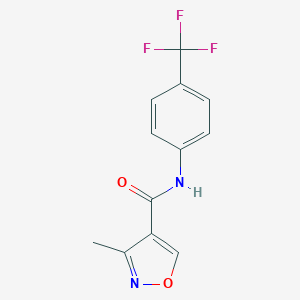
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
![11-acetyl-6H-benzo[b][1]benzazepin-5-one](/img/structure/B123004.png)
